![molecular formula C17H16BrNO2 B6417321 2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide CAS No. 1351607-61-8](/img/structure/B6417321.png)
2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide
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Description
The compound “2-bromo-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide” is a complex organic molecule. It contains an indanone structure, which is a type of cyclic compound . It also has a bromine atom attached, which could potentially make it reactive.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indanone ring and the bromine atom . The exact structure would depend on the specific locations of these components within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the indanone ring, the bromine atom, and the benzamide group .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the broad range of activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in a variety of changes, depending on the specific target and the context in which the interaction occurs.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these interactions would depend on the specific pathways involved and could potentially include a variety of cellular responses.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound induces a variety of effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
2-bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-4-2-6-13(15)16(20)19-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,21H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRJMGNVDIFKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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